![molecular formula C16H18N6O2 B12159706 4-(6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-(6-methylpyridin-2-yl)butanamide](/img/structure/B12159706.png)

4-(6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-(6-methylpyridin-2-yl)butanamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

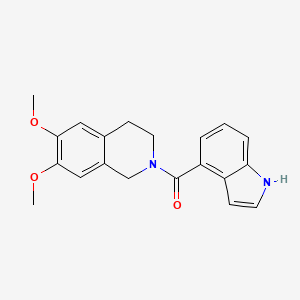

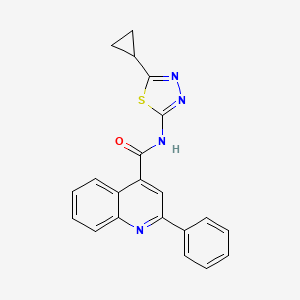

4-(6-Methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-(6-methylpyridin-2-yl)butanamid ist eine komplexe organische Verbindung, die zur Klasse der Triazolopyridazine gehört. Diese Verbindung zeichnet sich durch ihre einzigartige Struktur aus, die einen Triazoloring umfasst, der an einen Pyridazinring fusioniert ist, zusammen mit einer Methoxygruppe und einer Butanamidseitenkette.

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 4-(6-Methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-(6-methylpyridin-2-yl)butanamid umfasst typischerweise mehrere Schritte. Ein üblicher Syntheseweg beginnt mit der Herstellung des Triazolopyridazinkerns. Dies kann durch die Cyclisierung geeigneter Hydrazinderivate mit geeigneten Diketonen unter sauren oder basischen Bedingungen erreicht werden. Die Methoxygruppe wird durch Methylierungsreaktionen eingeführt, wobei häufig Methyliodid oder Dimethylsulfat als Methylierungsmittel verwendet werden.

Die Butanamidseitenkette wird dann durch Amidbindungsbildung angebracht, die durch Kupplungsreagenzien wie N,N'-Dicyclohexylcarbodiimid (DCC) oder 1-Ethyl-3-(3-Dimethylaminopropyl)carbodiimid (EDC) in Gegenwart einer Base wie Triethylamin erleichtert werden kann. Das Endprodukt wird durch Techniken wie Umkristallisation oder Säulenchromatographie gereinigt.

Industrielle Produktionsmethoden

Die industrielle Produktion dieser Verbindung kann ähnliche Synthesewege, jedoch in größerem Maßstab, umfassen. Der Einsatz von kontinuierlichen Strömungsreaktoren und automatisierten Syntheseplattformen kann die Effizienz und Ausbeute verbessern. Darüber hinaus ist die Optimierung der Reaktionsbedingungen, wie Temperatur, Druck und Lösungsmittelwahl, für die großtechnische Produktion von entscheidender Bedeutung.

Chemische Reaktionsanalyse

Reaktionstypen

4-(6-Methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-(6-methylpyridin-2-yl)butanamid kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Die Methoxygruppe kann zu einer Hydroxylgruppe oder weiter zu einer Carbonylgruppe oxidiert werden.

Reduktion: Der Triazolopyridazinkern kann unter Hydrierungsbedingungen zu Dihydroderivaten reduziert werden.

Substitution: Die Methoxygruppe kann durch andere funktionelle Gruppen durch nucleophile Substitutionsreaktionen ersetzt werden.

Häufige Reagenzien und Bedingungen

Oxidation: Reagenzien wie Kaliumpermanganat (KMnO4) oder Chromtrioxid (CrO3) unter sauren Bedingungen.

Reduktion: Katalysatoren wie Palladium auf Aktivkohle (Pd/C) unter Wasserstoffgas (H2)-Atmosphäre.

Substitution: Nucleophile wie Natriummethoxid (NaOMe) oder Natriumethoxid (NaOEt) in polaren aprotischen Lösungsmitteln.

Hauptprodukte, die gebildet werden

Oxidation: Bildung von Hydroxyl- oder Carbonyl-Derivaten.

Reduktion: Bildung von Dihydro-Derivaten.

Substitution: Bildung von substituierten Triazolopyridazin-Derivaten.

Wissenschaftliche Forschungsanwendungen

4-(6-Methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-(6-methylpyridin-2-yl)butanamid hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Als Baustein für die Synthese komplexerer Moleküle und als Ligand in der Koordinationschemie eingesetzt.

Biologie: Untersucht auf sein Potenzial als bioaktives Molekül mit antimikrobiellen, antifungalen und krebshemmenden Eigenschaften.

Medizin: Erfforscht auf sein Potenzial für therapeutische Anwendungen, unter anderem als entzündungshemmendes und schmerzlinderndes Mittel.

Industrie: Wird bei der Entwicklung neuer Materialien mit spezifischen Eigenschaften verwendet, wie z. B. hoher thermischer Stabilität und Beständigkeit gegen Abbau.

Wirkmechanismus

Der Wirkmechanismus von 4-(6-Methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-(6-methylpyridin-2-yl)butanamid beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielen und Signalwegen. Der Triazolopyridazinkern kann mit Enzymen und Rezeptoren interagieren und deren Aktivität modulieren. So kann er beispielsweise bestimmte Enzyme hemmen, die an entzündungshemmenden Signalwegen beteiligt sind, was zu einer Reduzierung von Entzündungen und Schmerzen führt. Die Methoxy- und Butanamidgruppen können die Bindungsaffinität und Spezifität der Verbindung für ihre Zielstrukturen verbessern.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-(6-methylpyridin-2-yl)butanamide typically involves multiple steps. One common synthetic route starts with the preparation of the triazolopyridazine core. This can be achieved through the cyclization of appropriate hydrazine derivatives with suitable diketones under acidic or basic conditions. The methoxy group is introduced via methylation reactions, often using methyl iodide or dimethyl sulfate as methylating agents.

The butanamide side chain is then attached through amide bond formation, which can be facilitated by coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a base like triethylamine. The final product is purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance efficiency and yield. Additionally, optimizing reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.

Analyse Chemischer Reaktionen

Types of Reactions

4-(6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-(6-methylpyridin-2-yl)butanamide can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group.

Reduction: The triazolopyridazine core can be reduced under hydrogenation conditions to yield dihydro derivatives.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen gas (H2) atmosphere.

Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) in polar aprotic solvents.

Major Products Formed

Oxidation: Formation of hydroxyl or carbonyl derivatives.

Reduction: Formation of dihydro derivatives.

Substitution: Formation of substituted triazolopyridazine derivatives.

Wissenschaftliche Forschungsanwendungen

4-(6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-(6-methylpyridin-2-yl)butanamide has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antifungal, and anticancer properties.

Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory and analgesic agent.

Industry: Utilized in the development of new materials with specific properties, such as high thermal stability and resistance to degradation.

Wirkmechanismus

The mechanism of action of 4-(6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-(6-methylpyridin-2-yl)butanamide involves its interaction with specific molecular targets and pathways. The triazolopyridazine core can interact with enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation and pain. The methoxy and butanamide groups can enhance the compound’s binding affinity and specificity for its targets.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

- 6-((6-(1-Methyl-1H-pyrazol-4-yl)-1,2,4-triazolo[4,3-b]pyridazin-3-yl)thio)chinolin

- 6,7,8-Triphenyl-2,3-dihydro[1,2,4]triazolo[4,3-b]pyridazin-3-on

- 6-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-8-ol

Einzigartigkeit

4-(6-Methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-(6-methylpyridin-2-yl)butanamid zeichnet sich durch seine einzigartige Kombination von funktionellen Gruppen aus, die ihm spezifische chemische und biologische Eigenschaften verleihen. Das Vorhandensein der Methoxygruppe und der Butanamidseitenkette verbessert seine Löslichkeit und Bioverfügbarkeit, was es zu einem vielversprechenden Kandidaten für verschiedene Anwendungen macht.

Eigenschaften

Molekularformel |

C16H18N6O2 |

|---|---|

Molekulargewicht |

326.35 g/mol |

IUPAC-Name |

4-(6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-(6-methylpyridin-2-yl)butanamide |

InChI |

InChI=1S/C16H18N6O2/c1-11-5-3-6-12(17-11)18-15(23)8-4-7-13-19-20-14-9-10-16(24-2)21-22(13)14/h3,5-6,9-10H,4,7-8H2,1-2H3,(H,17,18,23) |

InChI-Schlüssel |

QAZCFPSPJCUROC-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=NC(=CC=C1)NC(=O)CCCC2=NN=C3N2N=C(C=C3)OC |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[1-(1H-indol-2-ylcarbonyl)piperidin-4-yl]thiophene-2-carboxamide](/img/structure/B12159633.png)

![N-[3-(propan-2-yl)-1H-1,2,4-triazol-5-yl]tetrazolo[1,5-a]pyridine-7-carboxamide](/img/structure/B12159636.png)

![ethyl 4-[(5-fluoro-1-methyl-1H-indol-2-yl)carbonyl]piperazine-1-carboxylate](/img/structure/B12159638.png)

![1-{4-[(4-Benzylpiperidin-1-yl)sulfonyl]phenyl}ethan-1-one](/img/structure/B12159640.png)

![4-(4-chlorophenyl)-N-{2-[(2-fluorobenzyl)amino]-2-oxoethyl}piperazine-1-carboxamide](/img/structure/B12159646.png)

![6-[4-(3-chlorophenyl)piperazin-1-yl]-2-[2-oxo-2-(pyrrolidin-1-yl)ethyl]pyridazin-3(2H)-one](/img/structure/B12159651.png)

![(1,3-diphenyl-1H-pyrazol-5-yl)[4-(methylsulfonyl)piperazin-1-yl]methanone](/img/structure/B12159652.png)

![N'-[(Z)-(2,4-dimethoxyphenyl)methylidene]-2-{[3-(4-methylphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetohydrazide](/img/structure/B12159658.png)

![2-[[5-(4-tert-butylphenyl)-4-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-(3-hydroxyphenyl)methylideneamino]acetamide](/img/structure/B12159666.png)

![3-{(Z)-[3-(4-methoxybenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-7-methyl-2-(morpholin-4-yl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12159684.png)

![2-(2-chloro-6-fluorophenyl)-N-{3-[2-(3,4-dimethoxyphenyl)ethyl]-1H-1,2,4-triazol-5-yl}acetamide](/img/structure/B12159695.png)

![2-(7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)-N-[3-(2-methyl-2H-tetrazol-5-yl)phenyl]acetamide](/img/structure/B12159701.png)